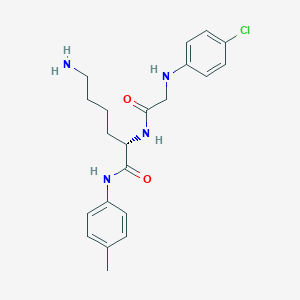

N-(4-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Chlorphenyl)glycyl-N-(4-methylphenyl)-L-lysinamid umfasst in der Regel die folgenden Schritte:

Bildung des Glycyl-Zwischenprodukts: Der erste Schritt beinhaltet die Reaktion von 4-Chlorphenylamin mit Glycin unter Bildung von N-(4-Chlorphenyl)glycin. Diese Reaktion wird üblicherweise in Gegenwart eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) durchgeführt.

Kupplung mit L-Lysin: Das N-(4-Chlorphenyl)glycin wird dann unter Verwendung eines ähnlichen Kupplungsmittels und Katalysators mit L-Lysin zu N-(4-Chlorphenyl)glycyl-L-Lysin gekoppelt.

Einführung der 4-Methylphenylgruppe: Schließlich wird die 4-Methylphenylgruppe durch eine Reaktion mit 4-Methylphenylamin eingeführt, was zur Bildung von N-(4-Chlorphenyl)glycyl-N-(4-methylphenyl)-L-lysinamid führt.

Vorbereitungsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(4-Chlorphenyl)glycyl-N-(4-methylphenyl)-L-lysinamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung der entsprechenden Oxide führt.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen, unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in einem alkoholischen Lösungsmittel.

Substitution: Halogene in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Oxiden und Hydroxyl-Derivaten.

Reduktion: Bildung von Amin-Derivaten.

Substitution: Bildung von halogenierten oder alkylierten Derivaten.

Wissenschaftliche Forschungsanwendungen

N-(4-Chlorphenyl)glycyl-N-(4-methylphenyl)-L-lysinamid hat mehrere wissenschaftliche Forschungsanwendungen:

Pharmazeutische Chemie: Die Verbindung wird auf ihr Potenzial als antimikrobielles und Antikrebsmittel untersucht, da sie mit biologischen Zielstrukturen interagieren kann.

Biologische Studien: Sie wird in der Forschung eingesetzt, um Protein-Ligand-Interaktionen und Enzyme-Inhibitionsmechanismen zu verstehen.

Materialwissenschaft: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuartiger Materialien mit spezifischen Eigenschaften, wie z. B. erhöhter Stabilität oder Reaktivität.

Wirkmechanismus

Der Wirkmechanismus von N-(4-Chlorphenyl)glycyl-N-(4-methylphenyl)-L-lysinamid beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum bindet und so die Substratbindung und die anschließende Katalyse verhindert. Darüber hinaus erleichtern seine aromatischen Gruppen Wechselwirkungen mit hydrophoben Taschen in Proteinen, was seine Bindungsaffinität erhöht.

Wissenschaftliche Forschungsanwendungen

N-(4-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Biological Studies: It is used in research to understand protein-ligand interactions and enzyme inhibition mechanisms.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of N-(4-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, its aromatic groups facilitate interactions with hydrophobic pockets in proteins, enhancing its binding affinity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(4-Chlorphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl-N-ethyl-Nα-(3-methylbenzyl)phenylalaninamid

- N-(3-Chlorphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl-N2-(4-chlorobenzyl)-N-cyclohexylalaninamid

Einzigartigkeit

N-(4-Chlorphenyl)glycyl-N-(4-methylphenyl)-L-lysinamid ist aufgrund seiner spezifischen Kombination von Chlorphenyl- und Methylphenylgruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen zeigt es eine erhöhte Stabilität und Reaktivität, was es zu einem wertvollen Kandidaten für verschiedene Anwendungen in der pharmazeutischen Chemie und der Materialwissenschaft macht.

Eigenschaften

CAS-Nummer |

918436-24-5 |

|---|---|

Molekularformel |

C21H27ClN4O2 |

Molekulargewicht |

402.9 g/mol |

IUPAC-Name |

(2S)-6-amino-2-[[2-(4-chloroanilino)acetyl]amino]-N-(4-methylphenyl)hexanamide |

InChI |

InChI=1S/C21H27ClN4O2/c1-15-5-9-18(10-6-15)25-21(28)19(4-2-3-13-23)26-20(27)14-24-17-11-7-16(22)8-12-17/h5-12,19,24H,2-4,13-14,23H2,1H3,(H,25,28)(H,26,27)/t19-/m0/s1 |

InChI-Schlüssel |

BXYJXTDIIIIWOX-IBGZPJMESA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNC2=CC=C(C=C2)Cl |

Kanonische SMILES |

CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNC2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({3-[(4-tert-Butylcyclohexyl)methyl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}oxy)-2,2,4,4-tetramethylpentan-3-yl phosphate](/img/structure/B12604106.png)

![Urea, N-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B12604118.png)

![Azuleno[1,2-B]furan-4,8-dione](/img/structure/B12604140.png)

![1-(4-Fluorophenyl)-2-[4-(4-methoxyphenoxy)phenyl]ethane-1,2-dione](/img/structure/B12604158.png)

![Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate](/img/structure/B12604160.png)

![5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12604166.png)